molecular formula C15H24O2 B1259996 Epilubimin CAS No. 64024-09-5

Epilubimin

Cat. No.: B1259996
CAS No.: 64024-09-5
M. Wt: 236.35 g/mol
InChI Key: CEVNHRPKRNTGKO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation and structure elucidation of epilubimin were first described in studies focusing on stress metabolites in diseased potato tubers . The compound is typically isolated from the tubers through a series of extraction and purification steps involving organic solvents and chromatographic techniques.

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from potato tubers, and synthetic routes are still under research and development.

Chemical Reactions Analysis

Types of Reactions: Epilubimin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield this compound derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms.

Scientific Research Applications

Epilubimin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. As a phytoalexin, it plays a crucial role in plant defense mechanisms against microbial infections . Researchers are exploring its potential use in developing antimicrobial agents and studying its effects on human health.

In chemistry, this compound serves as a model compound for studying the synthesis and reactivity of sesquiterpenoids. Its unique structure provides insights into the chemical behavior of similar compounds.

In biology and medicine, this compound’s antimicrobial properties make it a candidate for developing new treatments for infections. Its role in plant defense mechanisms also offers valuable information for agricultural research and the development of disease-resistant crops.

Mechanism of Action

The mechanism of action of epilubimin involves its ability to interfere with the synthesis and function of DNA. It forms complexes with DNA strands, inhibiting DNA and RNA synthesis. This mechanism is similar to that of other phytoalexins, which protect plants from microbial infections by disrupting the pathogens’ genetic material .

Comparison with Similar Compounds

Epilubimin is similar to other phytoalexins, such as epioxylubimin and isolubimin, which are also stress metabolites produced in diseased potato tubers . These compounds share structural similarities and play similar roles in plant defense mechanisms. this compound’s unique structure and reactivity make it distinct from its counterparts.

List of Similar Compounds:
  • Epioxylubimin
  • Isolubimin

Properties

CAS No.

64024-09-5

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

8-hydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde

InChI

InChI=1S/C15H24O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h9,11-14,17H,1,4-8H2,2-3H3

InChI Key

CEVNHRPKRNTGKO-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C[C@H]([C@]12CC[C@H](C2)C(=C)C)C=O)O

SMILES

CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O

Canonical SMILES

CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O

Synonyms

epilubimin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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